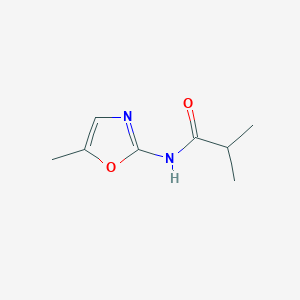

2-Isobutyramido-5-methyloxazole

Description

2-Isobutyramido-5-methyloxazole is a substituted oxazole derivative characterized by a methyl group at the 5-position of the oxazole ring and an isobutyramido (-NHCOC(CH₃)₂) moiety at the 2-position. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. Its synthesis typically involves amidation of 5-methyloxazole-2-amine with isobutyryl chloride under controlled conditions, though detailed protocols remain scarce in publicly available literature. Structural elucidation relies on spectroscopic methods such as IR, ¹H NMR, and mass spectrometry, consistent with characterization practices for analogous heterocycles .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-methyl-N-(5-methyl-1,3-oxazol-2-yl)propanamide |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)7(11)10-8-9-4-6(3)12-8/h4-5H,1-3H3,(H,9,10,11) |

InChI Key |

BKDMTMKFYLRJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)NC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-Isobutyramido-5-methyloxazole include:

¹ Estimated based on substituent contributions.

- Solubility : Carboxamide derivatives (e.g., 5-Methyloxazole-2-carboxamide) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas isobutyramido substituents reduce polarity.

- Thermal Stability: Fused heterocycles like isoxazolyl benzimidazoles demonstrate superior stability under high temperatures compared to monocyclic oxazoles, attributed to extended conjugation.

Pharmacological and Reactivity Profiles

- Enzyme Inhibition : Oxazole derivatives with bulky 2-position substituents (e.g., isobutyramido) may sterically hinder interactions with enzyme active sites, unlike smaller groups (e.g., acetamido).

- Synthetic Flexibility : The oxazole core is more reactive toward electrophilic substitution than isoxazole-based systems , allowing modular derivatization.

- Antimicrobial Activity : Analogous 5-methyloxazole compounds exhibit moderate activity against Gram-positive bacteria, though efficacy depends on substituent polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.